Cas no 1219967-22-2 (N-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-4,3-cpyridine-3-carboxamide hydrochloride)

N-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is a fluorinated pyrazolopyridine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structural features, including the 4-fluorophenyl moiety and tetrahydro-pyrazolopyridine core, contribute to its utility as a versatile intermediate or bioactive compound. The hydrochloride salt form enhances solubility and stability, facilitating handling in synthetic workflows. This compound may exhibit selectivity in binding interactions due to its heterocyclic framework, making it of interest for targeted drug discovery efforts. Its well-defined molecular structure allows for precise modifications, supporting structure-activity relationship studies in the development of novel therapeutic agents.
N-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-4,3-cpyridine-3-carboxamide hydrochloride structure
1219967-22-2 structure
Product name:N-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-4,3-cpyridine-3-carboxamide hydrochloride
CAS No:1219967-22-2
MF:C13H14ClFN4O
MW:296.727864742279
CID:4687321

N-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-4,3-cpyridine-3-carboxamide hydrochloride Chemical and Physical Properties

Names and Identifiers

    • N-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride
    • N-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
    • N-(4-fluorophenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
    • N-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-4,3-cpyridine-3-carboxamide hydrochloride
    • Inchi: 1S/C13H13FN4O.ClH/c14-8-1-3-9(4-2-8)16-13(19)12-10-7-15-6-5-11(10)17-18-12;/h1-4,15H,5-7H2,(H,16,19)(H,17,18);1H
    • InChI Key: WYWOLZCHLKQZIJ-UHFFFAOYSA-N
    • SMILES: Cl.FC1C=CC(=CC=1)NC(C1C2CNCCC=2NN=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 333
  • Topological Polar Surface Area: 69.8

N-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-4,3-cpyridine-3-carboxamide hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM289572-5g
N-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
1219967-22-2 95%
5g
$421 2021-08-18
TRC
N046375-250mg
N-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride
1219967-22-2
250mg
$ 375.00 2022-06-03
Matrix Scientific
053507-500mg
N-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride
1219967-22-2
500mg
$237.00 2021-06-27
Chemenu
CM289572-1g
N-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
1219967-22-2 95%
1g
$165 2023-01-03
Chemenu
CM289572-5g
N-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
1219967-22-2 95%
5g
$495 2023-01-03
TRC
N046375-125mg
N-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride
1219967-22-2
125mg
$ 230.00 2022-06-03
Matrix Scientific
053507-2.500g
N-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride
1219967-22-2
2.500g
$720.00 2021-06-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1669834-5g
N-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
1219967-22-2 98%
5g
¥7014.00 2024-08-09

Additional information on N-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-4,3-cpyridine-3-carboxamide hydrochloride

Comprehensive Overview of N-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-4,3-cpyridine-3-carboxamide hydrochloride (CAS No. 1219967-22-2)

N-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-4,3-cpyridine-3-carboxamide hydrochloride (CAS No. 1219967-22-2) is a specialized chemical compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, often referred to by its abbreviated name 4-Fluorophenyl pyrazolo-pyridine carboxamide HCl, belongs to the class of heterocyclic compounds, which are pivotal in drug discovery due to their diverse biological activities. The presence of a fluorophenyl moiety and a pyrazolo-pyridine core structure makes it a promising candidate for targeting various enzymatic pathways.

Recent studies highlight the growing interest in pyrazolo-pyridine derivatives for their potential applications in treating neurological disorders and inflammatory conditions. Researchers are particularly intrigued by the compound's ability to modulate specific receptors, such as GABAA or kinase inhibitors, which are hot topics in modern pharmacology. The hydrochloride salt form of this compound enhances its solubility, making it more suitable for formulation in preclinical studies. This aligns with the current trend of optimizing drug-like properties for better bioavailability.

From a synthetic chemistry perspective, CAS No. 1219967-22-2 exemplifies the importance of fluorine substitution in medicinal chemistry. Fluorine atoms are known to improve metabolic stability and binding affinity, which explains why 4-fluorophenyl derivatives are frequently explored in drug design. The compound's tetrahydro-1H-pyrazolo-4,3-cpyridine scaffold is also noteworthy, as it mimics privileged structures found in many FDA-approved drugs. This has led to a surge in searches for "pyrazolo-pyridine synthesis" and "fluorophenyl carboxamide applications" across academic databases.

In the context of AI-driven drug discovery, N-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-4,3-cpyridine-3-carboxamide hydrochloride serves as an excellent case study. Machine learning models are increasingly used to predict the bioactivity of such compounds, reducing the time and cost associated with traditional screening methods. This resonates with the frequent queries about "computational chemistry in drug development" and "AI for compound optimization." The compound's structural features make it a suitable subject for molecular docking simulations and QSAR studies.

Another area of interest is the compound's potential role in targeted cancer therapies. While not explicitly labeled for oncological use, its kinase inhibitory potential has sparked discussions in forums and research papers. The pyrazolo-pyridine core is structurally similar to known kinase inhibitors, which explains why terms like "small molecule inhibitors" and "cancer drug scaffolds" are often associated with this compound. However, further validation is required to confirm its efficacy in vivo.

From a commercial standpoint, CAS No. 1219967-22-2 is primarily available for research purposes. Suppliers often highlight its high purity (>98%) and suitability for high-throughput screening (HTS) assays. This aligns with the demand for "research-grade biochemicals" and "custom synthesis services" in the pharmaceutical industry. The compound's hydrochloride salt form is preferred for its stability, a detail frequently emphasized in product specifications.

Environmental and safety considerations are also critical when handling N-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-4,3-cpyridine-3-carboxamide hydrochloride. While it is not classified as hazardous under standard regulations, proper lab practices—such as using personal protective equipment (PPE)—are recommended. This addresses common search queries like "safe handling of research chemicals" and "lab safety protocols."

In summary, N-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-4,3-cpyridine-3-carboxamide hydrochloride (CAS No. 1219967-22-2) represents a versatile compound with broad implications in drug discovery and development. Its unique structural attributes, combined with the rising interest in fluorinated heterocycles and AI-aided research, position it as a valuable tool for scientists. As the field evolves, this compound is likely to remain a focal point for both academic and industrial research.

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